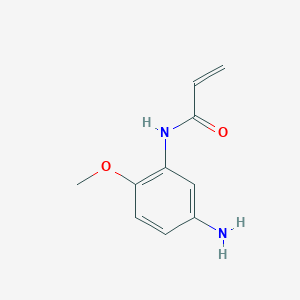

N-(5-amino-2-methoxyphenyl)-acrylamide

Description

N-(5-Amino-2-methoxyphenyl)-acrylamide is a substituted acrylamide derivative characterized by a methoxy group at the 2-position and an amino group at the 5-position of the phenyl ring. For instance, N-(5-amino-2-methoxyphenyl) acetamide (Ac-DAAN), a close analog, exhibits low microbial toxicity compared to nitro-substituted derivatives like 3-nitro-4-methoxyaniline (iMENA), which shows 50% inhibition of methanogens at 25 μM . This highlights the critical role of substituents in modulating biological activity.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-(5-amino-2-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H12N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h3-6H,1,11H2,2H3,(H,12,13) |

InChI Key |

HKRQLZYPJXCVLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-methoxy group is conserved in many analogs, but the 5-position varies (e.g., NH₂ in Ac-DAAN vs. Cl in evidence 19), affecting electronic properties and bioactivity.

- Functional Groups: Acetamide (Ac-DAAN) reduces toxicity compared to nitro groups (iMENA) . Chromenone or benzofuran additions (e.g., evidence 3,19) enhance structural complexity and target specificity.

Physicochemical Data

Anti-inflammatory Activity

- Compound 4 (evidence 5): IC₅₀ < 17.21 μM in NO inhibition assays, attributed to 4-hydroxy-3-methoxyphenyl and ethyl-methoxy groups .

- Compound 2 (evidence 6): IC₅₀ = 17.00 ± 1.11 μM, surpassing the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μM) .

Antimicrobial and Toxicity Profiles

- Ac-DAAN: Least inhibitory to methanogens, with minimal toxicity at tested concentrations .

- Azo-dimers/trimers : Exhibited higher toxicity than parent compound DNAN (2,4-dinitroanisole), likely due to reactive intermediates during nitro-reduction .

- iMENA: Highly toxic to methanogens (50% inhibition at 25 μM) due to nitro group reactivity .

Anticancer Potential

- (E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide (evidence 1): Demonstrated cytotoxicity against cancer cell lines, with potency influenced by methoxy substitution patterns .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups: Amino and methoxy groups (e.g., Ac-DAAN) reduce toxicity compared to electron-withdrawing nitro groups (iMENA) .

- Hydrophobic Moieties: Chromenone or benzofuran additions (evidence 3,19) enhance membrane permeability and target engagement.

- Substituent Position: 5-Amino-2-methoxy configuration in Ac-DAAN balances solubility and bioactivity, whereas 5-chloro analogs (evidence 19) may improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.